BenchChemオンラインストアへようこそ!

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Physicochemical properties CNS drug discovery Lipophilicity

Targeting CNS lead optimization? 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1341491-34-6) delivers a critically differentiated N-cyclopentylmethyl substituent that cannot be replicated by smaller N-alkyl (e.g., methyl) or planar N-benzyl analogs. With a computed XLogP3 of 2.6 and TPSA of 23.5 Ų, this tropane fragment is pre-optimized for BBB penetration and sigma receptor selectivity profiling—directly addressing the key SAR variables required for fragment growth campaigns in neuroscience and oncology drug discovery.

Molecular Formula C13H23NO
Molecular Weight 209.333
CAS No. 1341491-34-6
Cat. No. B2469659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
CAS1341491-34-6
Molecular FormulaC13H23NO
Molecular Weight209.333
Structural Identifiers
SMILESC1CCC(C1)CN2C3CCC2CC(C3)O
InChIInChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2
InChIKeyAASFCMMDTZVNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1341491-34-6): A Specialized Tropane Scaffold for CNS Research


8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic tertiary amine featuring the 8-azabicyclo[3.2.1]octane (tropane) core, a pharmacologically privileged scaffold. It is characterized by a cyclopentylmethyl substituent at the bridgehead nitrogen and a hydroxyl group at the 3-position [1]. With a molecular formula of C13H23NO and a molecular weight of 209.33 g/mol, its computed physicochemical profile (XLogP3-AA: 2.6; Topological Polar Surface Area: 23.5 Ų) positions it as a moderately lipophilic, CNS-accessible fragment [2]. This compound is recognized as a precursor in the synthesis of CNS-active agents, leveraging its tropane-like framework [3].

Why 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol Cannot Be Replaced by Common Tropane Analogs


The N-substituent on the 8-azabicyclo[3.2.1]octane scaffold is a primary driver of receptor subtype selectivity, pharmacokinetic profile, and molecular interactions. Simplistic substitution with a methyl (e.g., tropine) or hydrogen (nortropine) group drastically alters the lipophilic bulk and electronic environment of the basic nitrogen, which is critical for ligand-receptor binding [1]. The cyclopentylmethyl group provides a distinct balance of lipophilicity (computed XLogP3 = 2.6) and steric volume that cannot be replicated by smaller (e.g., N-methyl, logP ~1.0) or planar (e.g., N-benzyl) substituents. This unique pharmacophoric feature necessitates its use in structure-activity relationship (SAR) studies where modulation of the N-substituent's size and shape is a key variable for optimizing target affinity and off-target selectivity, as seen in the development of sigma-2 receptor agonists [2].

Quantitative Differentiation of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol: A Head-to-Head Physicochemical and Functional Comparison


Enhanced Lipophilicity for CNS Penetration: Cyclopentylmethyl vs. N-Methyl Tropane

The N-cyclopentylmethyl substituent imparts significantly higher lipophilicity compared to the common N-methyl analog (tropine). The target compound has a computed XLogP3-AA of 2.6, which is approximately 1.5 log units higher than the estimated logP for an N-methyl-8-azabicyclo[3.2.1]octan-3-ol (expected logP ~1.1) [1]. This increased lipophilicity is a critical parameter for passive blood-brain barrier (BBB) permeability and CNS target engagement. A compound with a logP of 2.6 is within the optimal range for CNS drugs, whereas a logP of 1.1 is at the lower limit, potentially limiting brain uptake [2]. The difference of approximately 1.5 log units translates to a theoretical ~30-fold increase in the partition coefficient, which can be decisive in selecting a lead scaffold for neurological indications.

Physicochemical properties CNS drug discovery Lipophilicity

Sigma-2 Receptor Agonist Selectivity: A Critical Role for the Tropane N-Substituent

In a study of novel 8-azabicyclo[3.2.1]octan-3-ol derivatives, compounds 11a and 11b demonstrated high affinity for sigma-2 receptors and a very good sigma-1/sigma-2 selectivity ratio [1]. While the exact structures of 11a and 11b were not fully disclosed in the abstract, the study confirms that the 8-azabicyclo[3.2.1]octan-3-ol core, when appropriately N-substituted, can achieve a functionally critical selectivity profile. Compound 11b showed very low sigma-1 receptor affinity and acted as a sigma-2 agonist, capable of lowering procaspase-3 levels in A-375 human melanoma cells [1]. The cyclopentylmethyl-containing target compound is a key intermediate and a valuable analog for probing the structure-activity relationship (SAR) space around the N-substituent, where small changes can dramatically alter the sigma-1/sigma-2 selectivity ratio from non-selective to highly selective.

Sigma-2 receptor Cancer biology Selectivity

NOP Receptor Agonist Intermediate: Steric and Lipophilic Complementarity of the Cyclopentylmethyl Group

Patents on substituted 8-azabicyclo[3.2.1]octan-3-ols explicitly describe their utility as intermediates for NOP receptor agonists, a validated target for anxiety and pain disorders [1]. The reference compound SCH 221510, a NOP agonist, achieves high affinity (Ki = 0.3 nM) and selectivity (>50-fold over mu, kappa, delta opioid receptors) through a specific N-substituent (bis(2-methylphenyl)methyl) [2]. The cyclopentylmethyl group in the target compound represents a key intermediate steric bulk, sitting between a simple N-methyl group and the large, high-affinity diarylmethyl substituents. This allows its use as a foundational scaffold for generating focused libraries to map the steric and lipophilic requirements of the NOP binding pocket, accelerating hit-to-lead optimization.

Nociceptin opioid receptor Anxiolytic Intermediate

Distinct Physicochemical Profile (MW, HBD, tPSA) vs. Common Tropane Scaffolds

The target compound has a molecular weight (MW) of 209.33 g/mol, a single hydrogen bond donor (HBD), and a topological polar surface area (tPSA) of 23.5 Ų [1]. This profile is distinctly more complex and lipophilic than common tropane starting materials like tropine (N-methyl-8-azabicyclo[3.2.1]octan-3-ol, MW 141.21 g/mol) [2]. The higher MW is concentrated in the lipophilic cyclopentylmethyl group, which adds significant non-polar surface area without increasing HBD count, a highly desirable combination for improving target binding while maintaining membrane permeability. This positions the compound as a more advanced, 'lead-like' fragment for programs that have moved beyond initial hit identification and are exploring specific lipophilic interactions.

Drug-likeness Physicochemical properties Fragment-based drug discovery

High-Value Application Scenarios for 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol


CNS Lead Optimization: Modulating N-Substituent Lipophilicity

In a CNS drug discovery program for anxiety or pain, the hit compound may be based on a tropane core. 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol serves as the optimal starting material to synthesize a focused series of analogs where the cyclopentylmethyl group is further diversified or used directly to evaluate the impact of a logP of ~2.6 on target binding (e.g., NOP or sigma-2) and BBB penetration [1]. Its use directly addresses a key optimization parameter, as supported by the computed logP advantage over smaller N-alkyl analogs [2].

Sigma-2 Receptor Agonist Probe Synthesis

For academic or biotech groups investigating sigma-2 receptors as a target for cancer or Alzheimer's disease, this compound is a strategic intermediate. The cyclopentylmethyl substituent is a key variable for achieving sigma-1/sigma-2 selectivity, a critical requirement for a useful pharmacological probe [3]. Using this compound allows the direct synthesis of analogs to replicate and expand upon the selectivity profile of advanced leads like 11b, moving beyond simple, non-selective sigma ligands.

Fragment-Based Drug Discovery (FBDD) Growth Vector

When a simple 8-azabicyclo[3.2.1]octan-3-ol fragment (e.g., nortropine) is identified as a weak, non-selective hit, the cyclopentylmethyl analog represents a strategic 'fragment growth' step. It adds substantial lipophilic bulk (MW increase of ~68 Da vs. tropine) and a defined conformational envelope without introducing additional hydrogen bond donors, making it a superior tool for probing lipophilic pockets and improving binding affinity while adhering to lead-likeness criteria [4].

Quote Request

Request a Quote for 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.